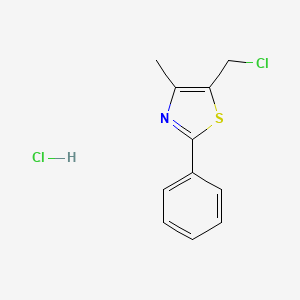
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride is an organic compound. It is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . Another method involves the use of bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Molecular Structure Analysis
The molecular structure of this compound consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The molecular weight is 168.04 .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a boiling point range of 83 - 85 °C at 8 mmHg .Applications De Recherche Scientifique
Thiazole Derivatives in Drug Development
Thiazole and its derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. A review highlighted the significant work done on thiazole rings to find new compounds with lesser side effects, emphasizing the scaffold's potential in medicinal chemistry for various therapeutic applications (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Another study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, indicating the interest in thiazole derivatives for developing new chemical entities with potential biological activities (Issac & Tierney, 1996).
Role in Neuroprotection
Chlormethiazole, a thiazole derivative, has been explored for its neuroprotective properties, particularly in the context of stroke. Although clinical trials have shown limited success, animal models suggest a potential role in preventing the effects of stroke, underlining the importance of further research to bridge the gap between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).
Chemical Synthesis and Applications
The versatility of thiazole compounds as building blocks for synthesizing heterocyclic compounds has been documented. One review discussed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a thiazole-derived scaffold, showcasing its reactivity and utility in generating a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
Safety and Hazards
Orientations Futures
The future directions for 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride could involve its use in the production of renewable chemicals. For instance, the halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields . This suggests potential for the use of this compound in sustainable chemical production processes.
Propriétés
IUPAC Name |
5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWGWXMKKLMRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


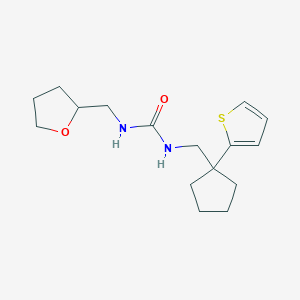

![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)
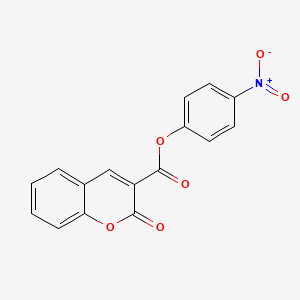
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2444698.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)
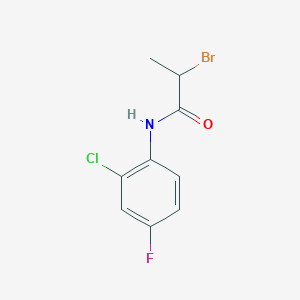
![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)
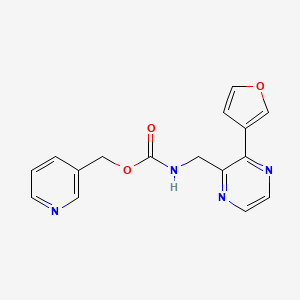
![N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2444707.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2444709.png)
![[3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2444710.png)
